2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or amino groups, converting them to corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds like this are often explored for their potential as drugs. They may act on specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Thioethers: Compounds with sulfur linkages similar to the thioether group in the title compound.
Acetamides: Compounds with acetamide functional groups, which may exhibit similar reactivity.
Uniqueness
The uniqueness of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and reactivity compared to other similar compounds.
Biological Activity
The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from pyridine derivatives and triazole scaffolds. A notable method includes the use of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole as a key intermediate. The reaction conditions often involve refluxing in solvents such as ethanol or DMF in the presence of catalysts like triethylamine. The yields reported in various studies range from moderate to high (e.g., 73% yield in one study) .
Antimicrobial Properties
The biological activity of this compound has been extensively evaluated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various strains of bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Summary
Compound | MIC (μM) | Activity Type |
---|---|---|
T1 | ≤21.25 | Antitubercular |
T4 | ≤30 | Antifungal |
T5 | ≤15 | Bactericidal |
T6 | ≤25 | Fungicidal |
Cytotoxicity Studies
Cytotoxicity assays using Vero cell lines have demonstrated that many derivatives maintain low cytotoxicity profiles (IC50 values exceeding 375 μM), indicating a favorable safety margin for potential therapeutic applications . This is crucial for drug development as it suggests that the compounds can selectively target pathogens without significantly harming human cells.
The mechanism by which these compounds exert their biological effects is still under investigation. Initial studies suggest that they may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with metabolic pathways critical to pathogen survival. For example, docking studies have indicated favorable interactions with the DprE1 enzyme, a target for tuberculosis treatment .
Case Studies
Several case studies illustrate the efficacy of triazole derivatives in clinical and laboratory settings:
- Antitubercular Activity : A series of hybrid compounds combining pyrazine and triazole scaffolds were screened against Mycobacterium tuberculosis, revealing promising antitubercular properties .
- Neuroprotective Effects : Some triazole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases by inhibiting α-synuclein aggregation .
- Antifungal Activity : Compounds similar to the one demonstrated significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-11-4-3-10(6-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVLRGRWWUOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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